molecular formula C14H11N3O5 B14617725 N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide CAS No. 59290-43-6

N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14617725
CAS No.: 59290-43-6
M. Wt: 301.25 g/mol
InChI Key: RPRBTLUYLANSGV-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide is a chemical compound that features a combination of a methoxybenzoyl group and a nitropyridine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 5-nitropyridine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide is unique due to the combination of both the methoxybenzoyl and nitropyridine carboxamide groups.

Properties

CAS No.

59290-43-6

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N-(4-methoxybenzoyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O5/c1-22-12-4-2-9(3-5-12)13(18)16-14(19)10-6-11(17(20)21)8-15-7-10/h2-8H,1H3,(H,16,18,19)

InChI Key

RPRBTLUYLANSGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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